molecular formula C8H18ClNO5 B12411960 Miglitol-d4 (hydrochloride)

Miglitol-d4 (hydrochloride)

Cat. No.: B12411960
M. Wt: 247.71 g/mol
InChI Key: QHWGCVIAMMMOPR-XHCYIJGHSA-N
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Description

Miglitol-d4 (hydrochloride) is a deuterated form of miglitol, an oral alpha-glucosidase inhibitor used to manage non-insulin-dependent diabetes mellitus (type 2 diabetes). This compound delays the digestion of carbohydrates, resulting in a smaller rise in blood glucose concentration following meals . The deuterated form, Miglitol-d4, is used in scientific research to study the pharmacokinetics and metabolic pathways of miglitol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Miglitol-d4 involves the incorporation of deuterium atoms into the miglitol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Miglitol-d4 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions: Miglitol-d4 undergoes various chemical reactions, including:

    Oxidation: Miglitol-d4 can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups in Miglitol-d4.

    Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

Miglitol-d4 is widely used in scientific research for various applications, including:

Mechanism of Action

Miglitol-d4 exerts its effects by inhibiting the enzyme alpha-glucosidase, which is responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, Miglitol-d4 reduces the rate of carbohydrate digestion and glucose absorption, leading to a smaller rise in blood glucose levels after meals. This mechanism helps in managing postprandial hyperglycemia in patients with type 2 diabetes .

Comparison with Similar Compounds

    Miglitol: The non-deuterated form of Miglitol-d4, used for the same therapeutic purposes.

    Acarbose: Another alpha-glucosidase inhibitor used to manage type 2 diabetes.

    Voglibose: A similar compound with a slightly different structure and mechanism of action.

Uniqueness of Miglitol-d4: Miglitol-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for precise tracking in pharmacokinetic and metabolic studies. This makes Miglitol-d4 a valuable tool for researchers studying the behavior and effects of alpha-glucosidase inhibitors .

Properties

Molecular Formula

C8H18ClNO5

Molecular Weight

247.71 g/mol

IUPAC Name

(3R,4R,5R)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5?,6-,7-,8-;/m1./s1/i1D2,2D2;

InChI Key

QHWGCVIAMMMOPR-XHCYIJGHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C[C@H]([C@H]([C@@H](C1CO)O)O)O.Cl

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O.Cl

Origin of Product

United States

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